![molecular formula C23H36O2 B14742599 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane CAS No. 5436-87-3](/img/structure/B14742599.png)
5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane is an organic compound characterized by its complex structure, which includes a dioxane ring substituted with butyl, ethyl, and phenylheptenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane typically involves multiple steps, starting with the preparation of the dioxane ring. One common method is the acid-catalyzed cyclization of diols. The butyl and ethyl groups can be introduced through alkylation reactions, while the phenylheptenyl group can be added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of high-throughput screening to identify the most efficient catalysts for the Heck reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bond in the phenylheptenyl group.
Substitution: The dioxane ring can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated analogs of the original compound .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Its potential biological activity could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenylheptenyl group could facilitate binding to hydrophobic pockets in proteins, while the dioxane ring might participate in hydrogen bonding or other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-butyl-5-ethyl-2-[(E)-1-phenylhex-1-en-2-yl]-1,3-dioxane
- 5-butyl-5-ethyl-2-[(E)-1-phenylpent-1-en-2-yl]-1,3-dioxane
Uniqueness
The unique combination of substituents in 5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane gives it distinct chemical and physical properties compared to its analogs. The length of the phenylheptenyl group, in particular, may influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
5436-87-3 |
|---|---|
Formule moléculaire |
C23H36O2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C23H36O2/c1-4-7-10-15-21(17-20-13-11-9-12-14-20)22-24-18-23(6-3,19-25-22)16-8-5-2/h9,11-14,17,22H,4-8,10,15-16,18-19H2,1-3H3/b21-17+ |
Clé InChI |
UKJJZMUSORNXLB-HEHNFIMWSA-N |
SMILES isomérique |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCC(CO2)(CC)CCCC |
SMILES canonique |
CCCCCC(=CC1=CC=CC=C1)C2OCC(CO2)(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



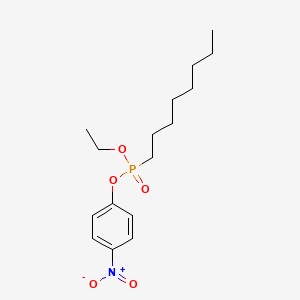
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
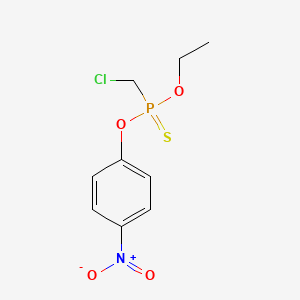

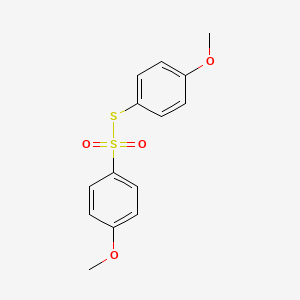
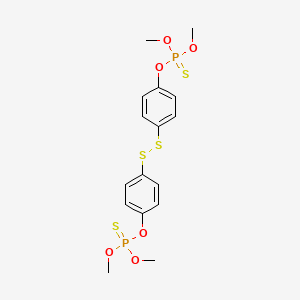
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
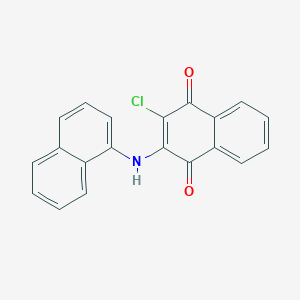
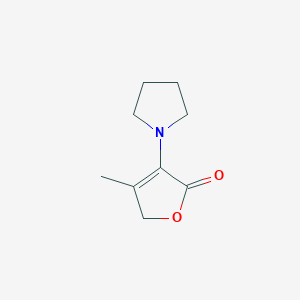
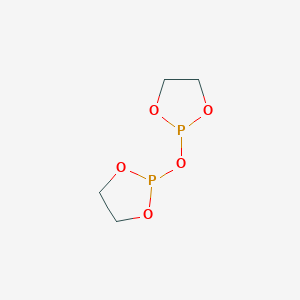

![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

